3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 108708-00-5
VCID: VC20844547
InChI: InChI=1S/C15H18Cl2N2O3/c1-22-13-5-3-2-4-11(13)19-14(20)10-12(15(19)21)18(8-6-16)9-7-17/h2-5,12H,6-10H2,1H3
SMILES: COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl
Molecular Formula: C15H18Cl2N2O3
Molecular Weight: 345.2 g/mol

3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

CAS No.: 108708-00-5

Cat. No.: VC20844547

Molecular Formula: C15H18Cl2N2O3

Molecular Weight: 345.2 g/mol

* For research use only. Not for human or veterinary use.

3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione - 108708-00-5

Specification

CAS No. 108708-00-5
Molecular Formula C15H18Cl2N2O3
Molecular Weight 345.2 g/mol
IUPAC Name 3-[bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C15H18Cl2N2O3/c1-22-13-5-3-2-4-11(13)19-14(20)10-12(15(19)21)18(8-6-16)9-7-17/h2-5,12H,6-10H2,1H3
Standard InChI Key WCUQVECEGVQPKB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl
Canonical SMILES COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator